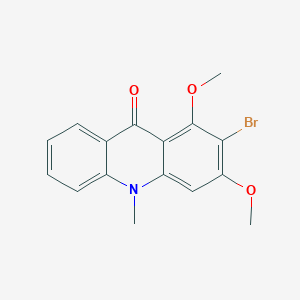
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique bromine and methoxy substituents, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves the bromination of 1,3-dimethoxy-10-methylacridin-9(10H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time would be critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the bromine substituent to a hydrogen atom, yielding 1,3-dimethoxy-10-methylacridin-9(10H)-one.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinone derivatives, while substitution reactions could produce various substituted acridines.
科学的研究の応用
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields of scientific research:
Chemistry: As a precursor for the synthesis of more complex acridine derivatives.
Biology: Potential use as a fluorescent probe or DNA intercalator.
Medicine: Investigation of its pharmacological properties, such as anticancer or antimicrobial activities.
Industry: Possible applications in the development of dyes or pigments.
作用機序
The mechanism of action of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one would depend on its specific biological target. For example, if it acts as a DNA intercalator, it would insert itself between DNA base pairs, disrupting DNA replication and transcription processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1,3-Dimethoxy-10-methylacridin-9(10H)-one: Lacks the bromine substituent, potentially resulting in different chemical and biological properties.
2-Chloro-1,3-dimethoxy-10-methylacridin-9(10H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Uniqueness
The presence of the bromine atom in 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may confer unique reactivity and biological activity compared to its analogs. Bromine is a larger and more polarizable atom than chlorine, which could influence the compound’s interactions with biological targets and its overall chemical behavior.
特性
CAS番号 |
88901-75-1 |
|---|---|
分子式 |
C16H14BrNO3 |
分子量 |
348.19 g/mol |
IUPAC名 |
2-bromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H14BrNO3/c1-18-10-7-5-4-6-9(10)15(19)13-11(18)8-12(20-2)14(17)16(13)21-3/h4-8H,1-3H3 |
InChIキー |
UZVHQRPTYVBDAW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



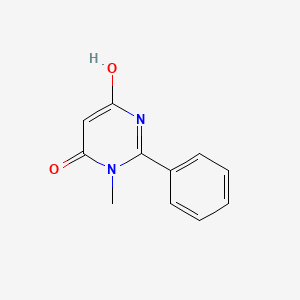
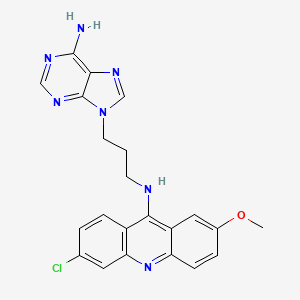
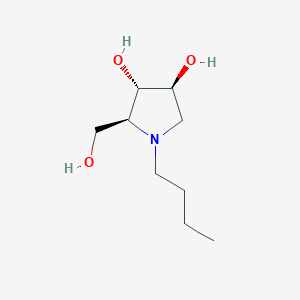
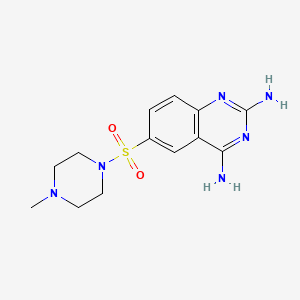
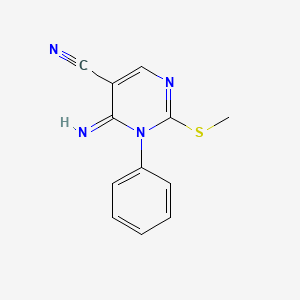
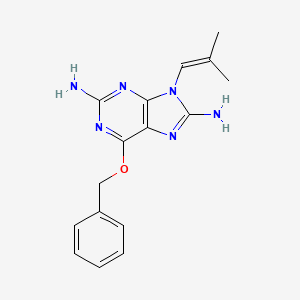

![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
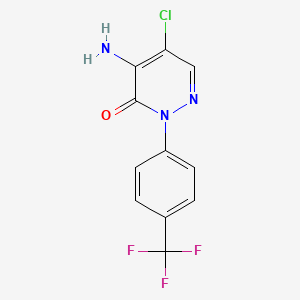
![N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide](/img/structure/B15215029.png)
![Furo[3,4-d]pyrimidine](/img/structure/B15215042.png)


